molecular formula C12H11Cl2NO3S B4723884 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide

1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide

Cat. No. B4723884
M. Wt: 320.2 g/mol
InChI Key: UNORJCMKLJFDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide, also known as DCFMS, is a chemical compound that has been used in scientific research for various purposes. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. In cancer research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and cell growth. In inflammation research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In neuroscience research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to have various biochemical and physiological effects depending on the specific research application. In cancer research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to reduce the production of inflammatory mediators and decrease pain. In neuroscience research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to reduce the aggregation of amyloid-beta peptides and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has several advantages for lab experiments, including its high purity and specificity for certain enzymes and proteins. However, there are also limitations to its use, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the use of 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide in scientific research. In cancer research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide could be further studied for its potential use in combination with other anticancer drugs. In inflammation research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide could be studied for its potential use in the treatment of chronic pain conditions. In neuroscience research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide could be studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
Conclusion:
1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide could lead to new treatments for cancer, inflammation, and neurological disorders.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been used in various scientific research studies, including cancer research, inflammation research, and neuroscience research. In cancer research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been studied for its anticancer properties and its ability to inhibit tumor growth. In inflammation research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been studied for its ability to reduce inflammation and pain. In neuroscience research, 1-(2,4-dichlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3S/c13-10-4-3-9(12(14)6-10)8-19(16,17)15-7-11-2-1-5-18-11/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNORJCMKLJFDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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